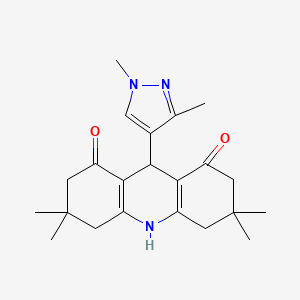
9-(1,3-dimethyl-1H-pyrazol-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE” is a complex organic compound that belongs to the class of acridinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE” typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the larger acridinedione structure.
Cyclization Reactions: Forming the cyclic structure of the compound.
Substitution Reactions: Introducing the pyrazolyl and methyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific diseases or conditions.
Industry
In industry, it may find applications in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “9-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Acridinedione Derivatives: Compounds with similar acridinedione structures.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Uniqueness
The unique combination of the pyrazolyl and acridinedione structures, along with the specific substitution pattern, distinguishes this compound from other similar molecules
Properties
Molecular Formula |
C22H29N3O2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
9-(1,3-dimethylpyrazol-4-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C22H29N3O2/c1-12-13(11-25(6)24-12)18-19-14(7-21(2,3)9-16(19)26)23-15-8-22(4,5)10-17(27)20(15)18/h11,18,23H,7-10H2,1-6H3 |
InChI Key |
JUUNJEFVFFDRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















